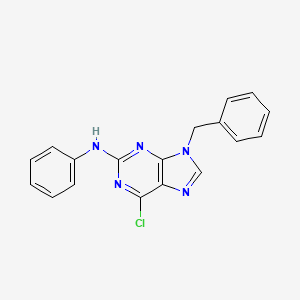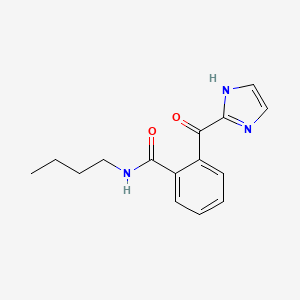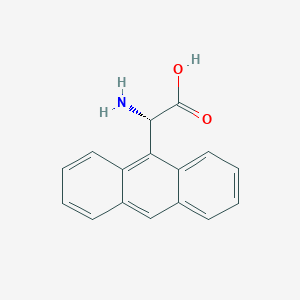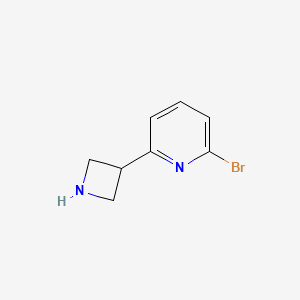
9-Benzyl-6-chloro-N-phenyl-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-6-chloro-N-phenyl-9H-purin-2-amine is a chemical compound belonging to the purine family It is characterized by its unique structure, which includes a benzyl group, a chlorine atom, and a phenyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-chloro-N-phenyl-9H-purin-2-amine typically involves the reaction of 2,6-dichloropurine with benzylamine and phenylamine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-6-chloro-N-phenyl-9H-purin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted purines, oxidized derivatives, and reduced forms of the original compound .
Scientific Research Applications
9-Benzyl-6-chloro-N-phenyl-9H-purin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an inhibitor of adenosine receptors, which play a crucial role in various physiological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent and in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 9-Benzyl-6-chloro-N-phenyl-9H-purin-2-amine involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest its potential in modulating cellular processes related to cancer and neurological functions.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-purinamine:
2-Chloro-7H-purin-6-amine: Another related compound with a chlorine atom at the 2-position and an amine group at the 6-position.
9H-Purin-6-amine, N,N-dimethyl-9-(phenylmethyl)-: This compound has a similar purine core but with different substituents .
Uniqueness
9-Benzyl-6-chloro-N-phenyl-9H-purin-2-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
666823-27-4 |
|---|---|
Molecular Formula |
C18H14ClN5 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
9-benzyl-6-chloro-N-phenylpurin-2-amine |
InChI |
InChI=1S/C18H14ClN5/c19-16-15-17(23-18(22-16)21-14-9-5-2-6-10-14)24(12-20-15)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H,21,22,23) |
InChI Key |
SJQKVGCPBDVUFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Benzyl-6-[2-(benzylsulfanyl)ethyl]-9H-purine](/img/structure/B12941106.png)

![(S)-2-((2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12941113.png)











